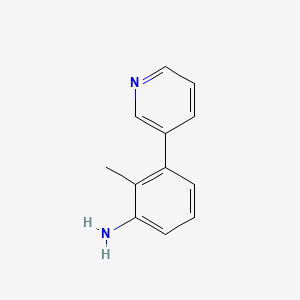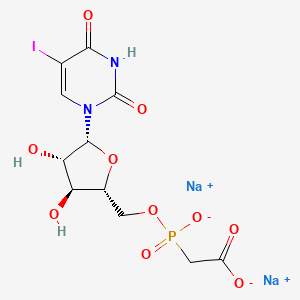
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine is a chemical compound with a unique structure that includes a cyclopropane ring attached to a benzodioxin moiety
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine typically involves multiple stepsThe reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxin moiety or the cyclopropane ring are replaced with other groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can vary depending on the specific application, but common targets include neurotransmitter receptors and bacterial enzymes .
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine can be compared to other compounds with similar structures, such as:
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: This compound shares the benzodioxin moiety but differs in the attached functional group, leading to different chemical properties and applications.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile: This compound has a similar core structure but includes a cyclopentane ring and a nitrile group, resulting in distinct reactivity and uses.
The uniqueness of this compound lies in its specific combination of the benzodioxin moiety and the cyclopropane ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H13NO2/c12-11(3-4-11)8-1-2-9-10(7-8)14-6-5-13-9/h1-2,7H,3-6,12H2 |
InChI Key |
ONPWHMSLIPYJQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OCCO3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


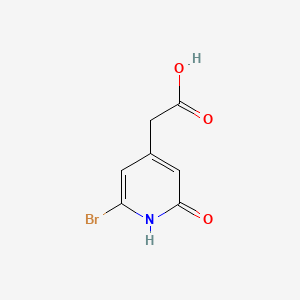
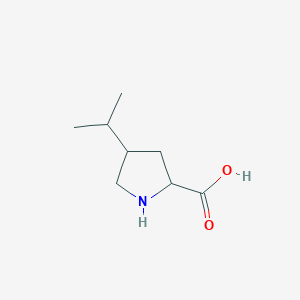
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)
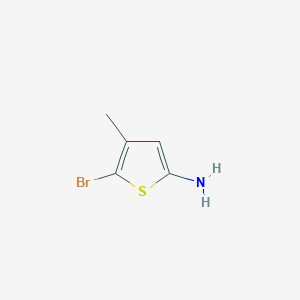
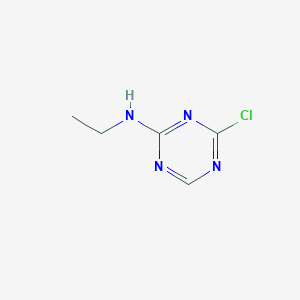




![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)
